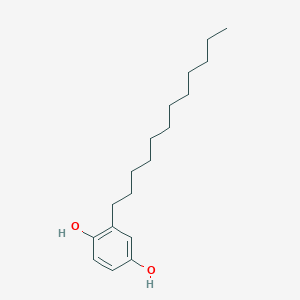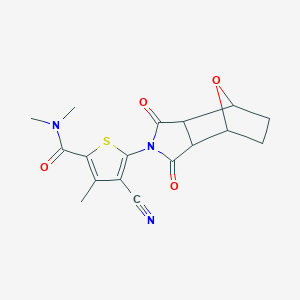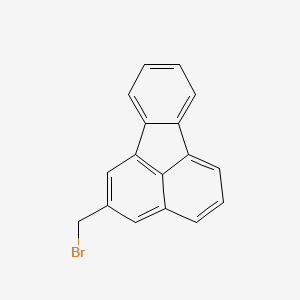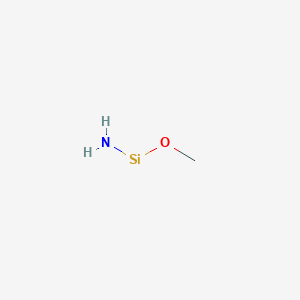
Triisopropylnaphthalene sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisopropylnaphthalene sulfonic acid is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of three isopropyl groups attached to a naphthalene ring, which is further functionalized with a sulfonic acid group. This compound is known for its strong acidic properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triisopropylnaphthalene sulfonic acid can be synthesized through the sulfonation of triisopropylnaphthalene. The sulfonation process typically involves the reaction of triisopropylnaphthalene with sulfur trioxide or oleum under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation of triisopropylnaphthalene using sulfur trioxide in a sulfonation reactor. The reaction mixture is then neutralized with a suitable base, such as sodium hydroxide, to obtain the sodium salt of the sulfonic acid. The final product is purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Triisopropylnaphthalene sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of sulfonate esters.
Reduction: Formation of sulfonamides.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Triisopropylnaphthalene sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of triisopropylnaphthalene sulfonic acid is primarily based on its strong acidic properties. The sulfonic acid group can donate protons, making it an effective catalyst in acid-catalyzed reactions. Additionally, the compound can interact with various molecular targets, such as enzymes and proteins, through hydrogen bonding and electrostatic interactions. These interactions can lead to the denaturation of proteins and the inhibition of enzymatic activity, which is particularly useful in biological applications .
Comparaison Avec Des Composés Similaires
- Diisopropylnaphthalene sulfonic acid
- Methanesulfonic acid
- p-Toluenesulfonic acid
Comparison: Triisopropylnaphthalene sulfonic acid is unique due to the presence of three isopropyl groups, which enhance its hydrophobicity and increase its solubility in organic solvents. This makes it more effective as a surfactant and emulsifier compared to diisopropylnaphthalene sulfonic acid. Additionally, its strong acidic properties make it a more potent catalyst than methanesulfonic acid and p-toluenesulfonic acid .
Propriétés
Numéro CAS |
1135682-69-7 |
|---|---|
Formule moléculaire |
C19H26O3S |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2,3,4-tri(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H26O3S/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4/h7-13H,1-6H3,(H,20,21,22) |
Clé InChI |
RSZXXBTXZJGELH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)


![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)


![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
